2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide
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Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide is a complex organic compound that features a bromonaphthalene moiety linked to a butanehydrazide scaffold through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide typically involves multiple steps. One common approach is to start with the bromination of naphthalene to obtain 1-bromonaphthalene. This intermediate is then reacted with an appropriate alcohol to form the ether linkage. The resulting compound is then subjected to hydrazide formation and finally, a condensation reaction with 3,4-dimethoxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a probe for studying biological processes or as a precursor for bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-bromonaphthalen-2-yl)oxy]acetonitrile
- 2-[(1-bromonaphthalen-2-yl)oxy]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one
- 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
Compared to similar compounds, 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide is unique due to its specific structural features, such as the presence of both a bromonaphthalene moiety and a butanehydrazide scaffold. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23BrN2O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C23H23BrN2O4/c1-4-18(30-20-12-10-16-7-5-6-8-17(16)22(20)24)23(27)26-25-14-15-9-11-19(28-2)21(13-15)29-3/h5-14,18H,4H2,1-3H3,(H,26,27)/b25-14+ |
InChI Key |
IATATIOYAHMYNB-AFUMVMLFSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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